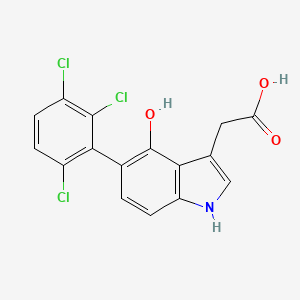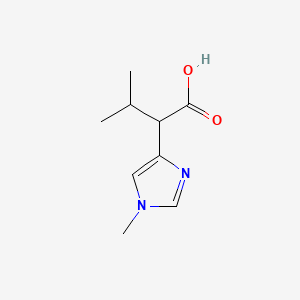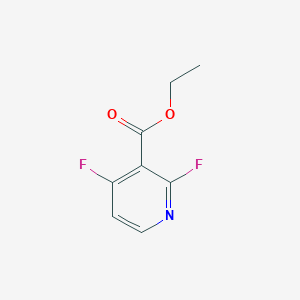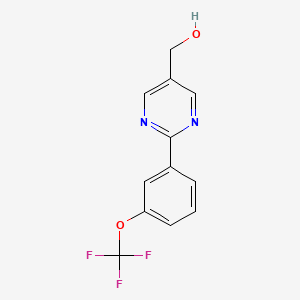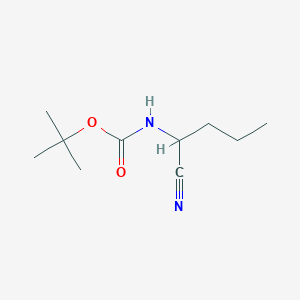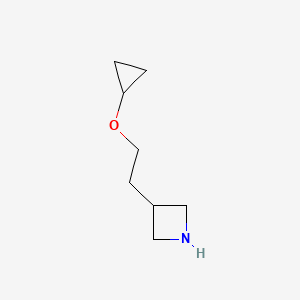
3-(2-Cyclopropoxyethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopropoxyethyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropoxyethyl)azetidine can be achieved through several methods. This reaction is typically carried out under photochemical conditions, using visible light to mediate the cycloaddition process . Another method involves the nucleophilic substitution reactions of acyclic amines or the reduction of β-lactams .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or functionalized under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized azetidine compounds.
Scientific Research Applications
3-(2-Cyclopropoxyethyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropoxyethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the four-membered azetidine ring, which makes it more stable than related aziridines . This stability allows for controlled reactivity under appropriate conditions, enabling its use in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2-Cyclopropoxyethyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive candidate for various applications in organic synthesis and medicinal chemistry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo a range of chemical reactions, make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to uncover new opportunities for its use in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(2-cyclopropyloxyethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-8(1)10-4-3-7-5-9-6-7/h7-9H,1-6H2 |
InChI Key |
FVELOUDLKBZPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OCCC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
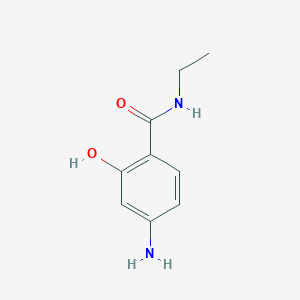
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
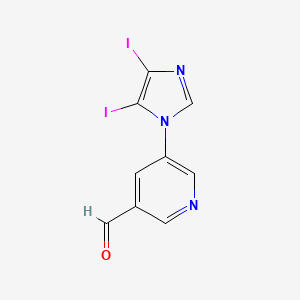
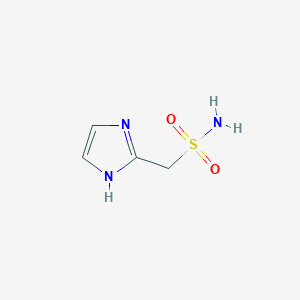
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
